molecular formula C16H18N4O2 B11831349 N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine CAS No. 90181-72-9

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11831349
CAS No.: 90181-72-9
M. Wt: 298.34 g/mol
InChI Key: IDAFLAVEBIKNCD-UHFFFAOYSA-N
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Description

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of quinoline derivatives with oxadiazole precursors. One common method involves the reaction of 8-hydroxyquinoline with a suitable oxadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or reagents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine: This compound is similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-triazol-2-amine: This compound contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the quinoline and oxadiazole moieties, which confer specific chemical and biological properties

Biological Activity

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms. The specific structure of this compound suggests potential interactions with various biological targets due to the quinoline moiety and the oxadiazole ring.

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds possess notable antimicrobial properties. For instance, studies on related quinoline derivatives have shown promising antibacterial and antifungal activities. The introduction of the quinoline structure into the oxadiazole framework enhances these effects.

CompoundActivity TypeReference
N-butyl derivativeAntibacterial
Quinoline derivativesAntifungal

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. Similar compounds have shown activity against various cancer cell lines. For example, derivatives with oxadiazole rings have been reported to inhibit cell proliferation in human colon adenocarcinoma and breast cancer models.

Cell LineIC50 (µM)Reference
HT-29 (Colon)92.4
MCF7 (Breast)75.6

3. Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For instance, oxadiazole derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an important target in cancer therapy and autoimmune diseases.

Case Studies

Study 1: Antimicrobial Evaluation

A series of quinoline-based oxadiazoles were synthesized and evaluated for their antimicrobial activity against standard bacterial strains. The study found that compounds with higher lipophilicity exhibited improved activity, which is consistent with the structural characteristics of N-butyl derivatives.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines indicated that N-butyl derivatives showed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:

  • DNA Intercalation : The quinoline moiety may facilitate intercalation into DNA, disrupting replication.
  • Enzyme Interaction : The oxadiazole ring could inhibit key enzymes involved in metabolic pathways in cancer cells.

Properties

CAS No.

90181-72-9

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-butyl-5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C16H18N4O2/c1-2-3-9-18-16-20-19-14(22-16)11-21-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,18,20)

InChI Key

IDAFLAVEBIKNCD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN=C(O1)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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